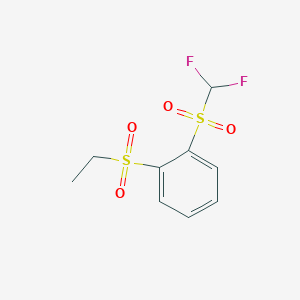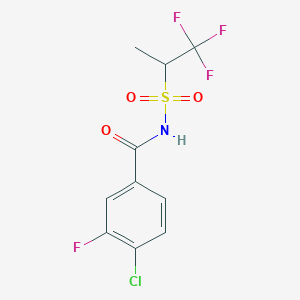![molecular formula C14H16N2O2 B6974435 [4-(1H-imidazol-5-yl)phenyl]methyl butanoate](/img/structure/B6974435.png)
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further linked to a butanoate ester. This compound is part of the imidazole family, known for its diverse applications in medicinal chemistry, biology, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-imidazol-5-yl)phenyl]methyl butanoate typically involves the formation of the imidazole ring followed by esterification. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The phenyl group is then introduced through a substitution reaction, and the final esterification step involves reacting the phenyl-imidazole intermediate with butanoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group attached to the imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl-imidazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(1H-imidazol-5-yl)phenyl]methyl butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme catalysis. The imidazole ring is known to coordinate with metal ions, making it useful in the study of metalloenzymes .
Medicine: Medically, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. The imidazole ring is a common motif in many pharmaceutical agents .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of [4-(1H-imidazol-5-yl)phenyl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
4-Phenyl-1H-imidazole: Similar structure but lacks the butanoate ester.
4,5-Diphenyl-imidazole: Contains an additional phenyl group, altering its chemical properties.
Imidazo[1,5-a]pyridine: A fused ring system with different biological activities.
Uniqueness: [4-(1H-imidazol-5-yl)phenyl]methyl butanoate is unique due to the presence of the butanoate ester, which can influence its solubility and reactivity. This ester group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Propiedades
IUPAC Name |
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-14(17)18-9-11-4-6-12(7-5-11)13-8-15-10-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTYKFKDKMFXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-benzamidophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974354.png)
![N-[1-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974356.png)
![2,2-dimethyl-N-[1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazol-4-yl]propanamide](/img/structure/B6974362.png)
![N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974370.png)
![2-[1-[2-(4-Methylanilino)-2-oxoacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974374.png)
![2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974375.png)
![4-cyano-N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylbenzamide](/img/structure/B6974382.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide](/img/structure/B6974397.png)
![[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate](/img/structure/B6974409.png)
![2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974412.png)
![4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974414.png)


![N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974450.png)
